2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide

Serine Protease Inhibition HTRA1 Ophthalmology

Lead series often fail due to metabolic instability from unsubstituted α-carbons or labile primary amides. This fluorinated, α,α-disubstituted amino acid amide provides a direct solution as a constrained building block. • Replaces metabolically labile motifs to enhance in vivo half-life and PK profile. • Rigid tertiary amide and steric bulk pre-organize structure for challenging PPI interfaces or β-turn mimicry. • Structurally aligned with HTRA1 inhibitor patents, enabling AMD probe synthesis. Supplied with rigorous analytical characterization to ensure batch-to-batch reproducibility for drug discovery and chemical biology programs.

Molecular Formula C6H11F3N2O
Molecular Weight 184.162
CAS No. 1527858-14-5
Cat. No. B2957720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide
CAS1527858-14-5
Molecular FormulaC6H11F3N2O
Molecular Weight184.162
Structural Identifiers
SMILESCC(C(=O)N(C)C)(C(F)(F)F)N
InChIInChI=1S/C6H11F3N2O/c1-5(10,6(7,8)9)4(12)11(2)3/h10H2,1-3H3
InChIKeyJKLONKWXSCHMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide Overview


2-Amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (CAS 1527858-14-5) is a fluorinated α,α-disubstituted amino acid amide, characterized by its molecular formula C6H11F3N2O and a molecular weight of 184.16 g/mol . The compound features a tertiary amide group (N,N-dimethyl) and a geminal amino and trifluoromethyl substitution at the α-carbon, making it a versatile small molecule scaffold for chemical biology and medicinal chemistry [REFS-1, REFS-2].

Fluorinated α,α-disubstituted amino acid amide scaffold
Tertiary (N,N-dimethyl) amide for HTRA1 probe context
Constrained s-cis amide for peptidomimetic research

Substitution Limitations of 2-Amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide


While many trifluoromethylpropanamide derivatives share a common core, the unique combination of a fully substituted α-carbon (possessing both an amino and a trifluoromethyl group) and a tertiary (N,N-dimethyl) amide in 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide creates a distinct steric and electronic environment. This specific architecture differs significantly from common analogs like the simpler 3,3,3-trifluoro-2-methylpropanamide (which lacks the α-amino group) or 2-amino-3,3,3-trifluoro-2-methylpropanamide (which has a primary amide) , directly impacting its hydrogen-bonding capacity, lipophilicity, and metabolic stability. Substitution with these less complex analogs can lead to divergent biological activity, pharmacokinetic profiles, and synthetic utility, as detailed in the quantitative evidence below.

Target scaffold α,α-disubstituted (amino + CF3)
Analog substitution risk α-Unsubstituted analogs may compromise metabolic stability and target binding
Target scaffold Tertiary (N,N-dimethyl) amide
Analog substitution risk Primary amide analogs show reduced HTRA1 activity and altered conformational bias
Target scaffold High s-cis amide rigidity (>16 kcal/mol barrier)
Analog substitution risk Secondary amide analogs exhibit s-trans preference and lower rigidity, affecting PPI pre-organization

Quantitative Analog Differentiation for 2-Amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide


Lipophilicity-Driven HTRA1 Potency

In a patent describing trifluoromethylpropanamide derivatives as HTRA1 inhibitors, the N,N-dimethyl amide moiety (present in the target compound) is a key feature for achieving potent inhibition, with compounds in this class demonstrating IC50 values below 100 nM [1]. In contrast, related compounds lacking the tertiary amide, such as those with a primary amide (e.g., 2-amino-3,3,3-trifluoro-2-methylpropanamide), show significantly reduced or no activity in this assay, as the tertiary amide is crucial for optimal interaction with the enzyme's S1 pocket [1].

HTRA1 potency contrast
Class-level inference
Estimated >100-fold potency difference: tertiary amide target vs. primary amide analog (IC50 >10 μM for analog, target expected
Supports HTRA1 probe potency review
In vitro enzymatic assay context; class-level inference from patent WO2018036957A1
Metabolic stability gain
Class-level inference
Predicted >3-fold half-life increase: target t1/2 >60 min vs. α-unsubstituted analog t1/2
Supports metabolic stability profiling context
Predicted from class behavior of α,α-disubstituted amino acid amides; direct data not disclosed
Conformational rigidity
Class-level inference
Higher s-cis population; rotational barrier >16 kcal/mol for tertiary amide vs. ~15 kcal/mol for secondary amide
Supports conformational pre-organization for PPI targets
Computational and NMR analysis of model tertiary amides; class-level inference
Serine Protease Inhibition HTRA1 Ophthalmology Drug Discovery

Metabolic Stability Gain by α-Amino Substitution

The gem-dimethyl-like substitution at the α-carbon (an amino and a trifluoromethyl group) is known to impart metabolic stability by sterically hindering oxidative enzymes. While direct microsomal stability data for the target compound is not publicly disclosed, the class of α,α-disubstituted amino acid amides is well-established to exhibit significantly longer half-lives in human liver microsomes compared to their α-unsubstituted counterparts [1]. For example, related α-methyl amino acid amides demonstrate >3-fold improvement in metabolic stability relative to glycine analogs [1].

Metabolic stability gain
Class-level inference
Predicted >3-fold half-life increase: target t1/2 >60 min vs. α-unsubstituted analog t1/2
Supports metabolic stability profiling context
Predicted from class behavior of α,α-disubstituted amino acid amides; direct data not disclosed
Conformational rigidity
Class-level inference
Higher s-cis population; rotational barrier >16 kcal/mol for tertiary amide vs. ~15 kcal/mol for secondary amide
Supports conformational pre-organization for PPI targets
Computational and NMR analysis of model tertiary amides; class-level inference
Drug Metabolism Pharmacokinetics ADME Medicinal Chemistry

Conformational Restraint in PPI Inhibition

The tertiary amide (N,N-dimethyl) in 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide adopts a predominantly s-cis conformation, which is more rigid than the s-trans conformation favored by secondary amides [1]. This conformational bias can be exploited to pre-organize the molecule for binding to shallow, hydrophobic pockets common in protein-protein interfaces (PPIs) [2]. In contrast, the more flexible primary amide of 2-amino-3,3,3-trifluoro-2-methylpropanamide would incur a larger entropic penalty upon binding, potentially reducing affinity [1].

Conformational rigidity
Class-level inference
Higher s-cis population; rotational barrier >16 kcal/mol for tertiary amide vs. ~15 kcal/mol for secondary amide
Supports conformational pre-organization for PPI targets
Computational and NMR analysis of model tertiary amides; class-level inference
Protein-Protein Interactions PPI Chemical Biology Conformational Analysis

Optimal Application Scenarios for 2-Amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide


HTRA1 Inhibitor Development

Based on its structural alignment with a patented class of HTRA1 inhibitors (where the N,N-dimethyl amide is critical for sub-100 nM potency [1]), this compound serves as a key intermediate or advanced building block for synthesizing novel probes for age-related macular degeneration (AMD) and other HTRA1-linked diseases [1].

Lead Optimization for PK Enhancement

The α,α-disubstituted architecture and tertiary amide are established motifs for improving metabolic stability and reducing clearance [2]. This compound is therefore ideally suited for replacing a metabolically labile primary amide or an unsubstituted α-carbon in a lead series to enhance its in vivo half-life and overall PK profile [2].

Constrained Peptidomimetics Design

The combination of the rigid tertiary amide (s-cis conformer) [3] and the sterically demanding α,α-disubstitution creates a highly constrained scaffold. This is valuable for mimicking peptide secondary structures (e.g., β-turns) or for pre-organizing a molecule for binding to challenging, shallow protein-protein interaction (PPI) interfaces [4].

Application
Selection Property
Validation Focus
HTRA1 probe synthesis research
Tertiary (N,N-dimethyl) amide for S1 pocket interaction
HTRA1 enzymatic inhibition endpoint review
Lead metabolic stability optimization
α,α-disubstituted amino amide scaffold
Microsomal stability and clearance profiling
Constrained peptidomimetic research
s-cis tertiary amide conformational bias
PPI binding and conformational analysis

Technical Documentation Hub

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10 linked technical documents
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